molecular formula C20H20FN3O2 B2932333 1-(4-fluorophenyl)-4-propoxy-N-(m-tolyl)-1H-pyrazole-3-carboxamide CAS No. 1208688-65-6

1-(4-fluorophenyl)-4-propoxy-N-(m-tolyl)-1H-pyrazole-3-carboxamide

Cat. No. B2932333
CAS RN: 1208688-65-6
M. Wt: 353.397
InChI Key: OOLMZYJBZYYAPP-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .


Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This would involve studying the reactivity of the compound. It includes understanding what types of chemical reactions the compound undergoes, and under what conditions .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Cytotoxic Evaluation in Cancer Research

A novel series of pyrazole analogues, including compounds structurally related to 1-(4-fluorophenyl)-4-propoxy-N-(m-tolyl)-1H-pyrazole-3-carboxamide, was synthesized and evaluated for cytotoxicity against breast cancer cell lines. One compound demonstrated significant cytotoxicity with potential comparable to standard cancer treatments, indicating the relevance of this chemical class in cancer research (Ahsan et al., 2018).

Structural Analysis and Molecular Conformation

The structural analysis of a closely related compound revealed its molecular conformation, with specific dihedral angles and intramolecular hydrogen bonding patterns. Such studies are crucial for understanding the interaction mechanisms of these compounds with biological targets (Abdel-Wahab et al., 2013).

Fluorescent pH Sensors

Research into heteroatom-containing organic fluorophores similar to the compound has led to the development of fluorescent pH sensors. These sensors demonstrate significant emission changes in aggregated states, making them useful for detecting acidic and basic environments in various applications (Yang et al., 2013).

Anticancer Activity

Additional studies on pyrazole analogues have shown promising anticancer activities against various cancer cell lines, further highlighting the potential of this chemical class in therapeutic applications. Molecular docking studies have provided insights into the interaction modes with key biological targets, such as EGFR tyrosine kinase, which are critical in cancer pathogenesis (Ahsan, 2012).

Nematocidal Activity

Exploratory research into pyrazole carboxamide derivatives has revealed a subset with good nematocidal activity, indicating potential agricultural applications for compounds within this chemical class. While fungicidal activity was weak, the nematocidal efficacy against specific pests was notable (Zhao et al., 2017).

Mechanism of Action

If the compound is biologically active, the mechanism of action would describe how the compound interacts with biological systems or processes .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity information and necessary safety precautions .

properties

IUPAC Name

1-(4-fluorophenyl)-N-(3-methylphenyl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-3-11-26-18-13-24(17-9-7-15(21)8-10-17)23-19(18)20(25)22-16-6-4-5-14(2)12-16/h4-10,12-13H,3,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLMZYJBZYYAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2=CC=CC(=C2)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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